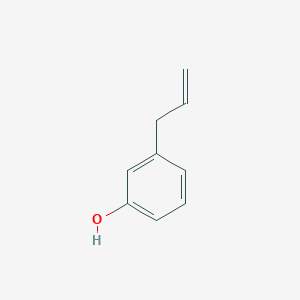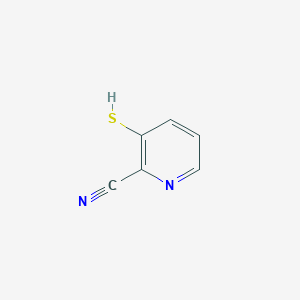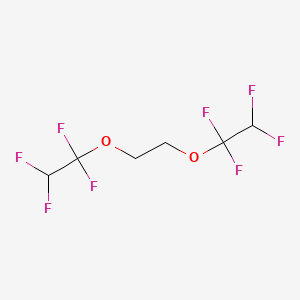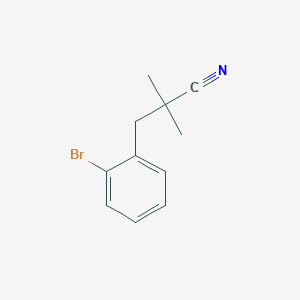
3-Allilfenol
Descripción general
Descripción
3-Allylphenol is a type of allylphenol, which is a class of organic compounds characterized by an allyl group attached to a phenol molecule. Although the provided papers do not specifically discuss 3-allylphenol, they do provide insights into the chemistry of allylphenols in general, which can be extrapolated to understand the properties and reactions of 3-allylphenol.
Synthesis Analysis
The synthesis of allylphenol derivatives has been explored through various methods. One approach involves the Prins cyclization of 2-allylphenols with ketones, using aluminum(III) chloride as a catalyst to produce benzoxepins under mild conditions with high chemoselectivity . Another method is a metal-free photoallylation procedure that synthesizes bioactive allylphenol derivatives, such as eugenol and safrole, by irradiating chlorophenols or chloroanisoles in the presence of allyltrimethylsilane .
Molecular Structure Analysis
The molecular structure of allylphenols can be influenced by substituents on the phenol ring. Spectroscopic and theoretical studies have shown that 2-allylphenol and its derivatives can exist in different conformers, with intramolecular OH-π hydrogen bonding playing a significant role in their structural dynamics . These hydrogen bonds can be affected by substituents in the 4-position of the phenol ring, which can alter the energy and structure of the bonds.
Chemical Reactions Analysis
Allylphenols participate in various chemical reactions. For instance, the photochemical behavior of allylphenoxide anions differs significantly from their neutral counterparts, with the anions showing higher photoreactivity and undergoing reactions such as intramolecular cyclization and electron transfer . Additionally, the palladium(II)-catalyzed hydroxyalkoxylation of 2-allylphenols has been studied, revealing a pathway that involves isomerization, epoxidation, and oxirane opening .
Physical and Chemical Properties Analysis
The physical and chemical properties of allylphenols can be deduced from their reactions and synthesis methods. For example, the inhibitory effect of 2-allylphenol on fungal growth suggests that it has biocidal properties, which are linked to its ability to induce cyanide-resistant respiration and disrupt ATP energy generation systems . The metabolism of 2-allylphenol in Rhizoctonia cerealis indicates that it can be biotransformed into various metabolites, suggesting that it has a certain degree of environmental degradability .
Aplicaciones Científicas De Investigación
Síntesis Química
El 3-Allilfenol se utiliza como bloque de construcción en la síntesis química . Es un compuesto versátil que se puede utilizar para crear una variedad de otros productos químicos, incluidas moléculas orgánicas complejas. Esto lo hace valioso en el campo de la química sintética.
Estudios de Reordenamiento de Claisen
El reordenamiento de Claisen del éter alílico de fenilo a 6-(prop-2-en-1-il)ciclohexa-2,4-dien-1-ona se ha estudiado utilizando this compound . Esta reacción es una poderosa herramienta sintética en la síntesis orgánica y a veces se describe como una variante de oxi de la reacción de Cope . El estudio de esta reacción contribuye a nuestra comprensión de la formación y la ruptura de los enlaces químicos.
Actividad Antimicrobiana
Se ha evaluado la actividad antimicrobiana del this compound y sus derivados . Estos compuestos han demostrado potencial en la lucha contra ciertos tipos de bacterias, incluidas Staphylococcus epidermidis y Pseudomonas aeruginosa . Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes antimicrobianos.
Estudios de Biopelícula
Además de sus propiedades antimicrobianas, el this compound se ha utilizado en estudios que investigan biopelículas . Las biopelículas son comunidades de microorganismos que pueden formarse en diversas superficies. Comprender cómo compuestos como el this compound interactúan con las biopelículas puede ayudar en el desarrollo de estrategias para prevenir o eliminar la formación de biopelículas.
Investigación Farmacéutica
Dadas sus propiedades antimicrobianas, el this compound podría utilizarse potencialmente en la investigación farmacéutica . Podría utilizarse en el desarrollo de nuevos medicamentos o terapias, especialmente aquellos destinados a tratar infecciones causadas por las bacterias contra las que ha demostrado actividad.
Safety and Hazards
Mecanismo De Acción
Target of Action
3-Allylphenol is an inhibitor of dopamine β-hydroxylase (DBH), a key enzyme involved in the biosynthesis of norepinephrine from dopamine . This enzyme plays a crucial role in the regulation of neurotransmitters, affecting various physiological processes.
Mode of Action
It is known that the compound interacts with the enzyme, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reaction.
Biochemical Pathways
The inhibition of DBH by 3-Allylphenol affects the catecholamine biosynthesis pathway . This pathway is responsible for the production of important neurotransmitters such as dopamine, norepinephrine, and epinephrine. By inhibiting DBH, 3-Allylphenol can potentially disrupt the balance of these neurotransmitters, leading to various downstream effects.
Pharmacokinetics
Like other phenolic compounds, it is expected to undergo extensive metabolism, primarily in the liver . The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The primary result of 3-Allylphenol’s action is the inhibition of DBH, leading to potential alterations in neurotransmitter levels . Additionally, 2-Allylphenol, a related compound, has been shown to have antifungal activity, suggesting that 3-Allylphenol may have similar effects .
Action Environment
The action of 3-Allylphenol can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Furthermore, the presence of other substances, such as proteins or other drugs, can also impact the compound’s action by affecting its absorption, distribution, or metabolism .
Propiedades
IUPAC Name |
3-prop-2-enylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-4-8-5-3-6-9(10)7-8/h2-3,5-7,10H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXBTXZCQRAZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30571132 | |
| Record name | 3-(Prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1446-24-8 | |
| Record name | m-Allylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001446248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Prop-2-en-1-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30571132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | M-ALLYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEO5737QDL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the choice of solvent influence the formation of 3-allylphenol during the photolysis of allyl aryl ethers?
A1: The research by [] demonstrates that the solvent plays a crucial role in the product distribution during the photolysis of allyl aryl ethers. In aromatic hydrocarbons like toluene or cyclohexane, irradiation of allyl aryl ethers lacking substitution at the 4-position leads to the formation of 3-allylphenol derivatives in significant amounts (3-11%). This is attributed to the longer lifetime of intermediate 4-allyl-2,5-cyclohexadien-1-ones in these solvents, allowing them to undergo further photochemical transformations to yield the 3-allylphenol products.
Q2: What mechanisms are proposed for the photochemical formation of 3-allylphenol from allyl aryl ether precursors?
A2: The study by [] proposes two primary mechanisms for the formation of 3-allylphenol during the photolysis of allyl aryl ethers:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[benzyl(methyl)amino]propanoate](/img/structure/B1283405.png)


![1-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B1283411.png)









